1,3,5-Trimetil-1,1,3,5,5-pentafeniltrisiloxano

Descripción general

Descripción

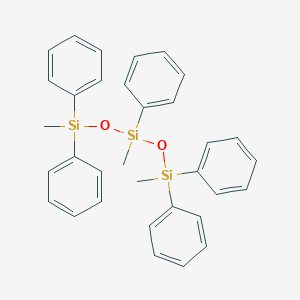

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane is an organosilicon compound with the molecular formula C33H34O2Si3. It is a trisiloxane derivative characterized by the presence of three silicon atoms, each bonded to a methyl group and a phenyl group. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .

Aplicaciones Científicas De Investigación

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Mecanismo De Acción

Target of Action

This compound is a type of organosilicon compound, which are generally known for their versatility and unique physical and chemical properties .

Mode of Action

Organosilicon compounds are known for their ability to form stable and flexible structures, which can interact with various biological and chemical entities .

Biochemical Pathways

Organosilicon compounds are known to interact with a wide range of biochemical processes due to their versatile chemical properties .

Pharmacokinetics

Organosilicon compounds are generally known for their stability and resistance to metabolic breakdown, which can influence their bioavailability .

Result of Action

Organosilicon compounds are known to interact with a wide range of biological systems, potentially influencing cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trimethyl-1,1,3,5,5-Pentaphenyltrisiloxane. For instance, temperature and pressure can affect the physical and chemical properties of this compound . Furthermore, the compound is insoluble in water, which can influence its distribution and interaction in aqueous environments .

Análisis Bioquímico

Biochemical Properties

The compound is not soluble in water , which suggests that it may interact with lipid-rich environments in cells

Cellular Effects

It is known to cause irritation to the respiratory tract, skin, and eyes , suggesting that it may have some impact on cell function

Temporal Effects in Laboratory Settings

The compound has a boiling point of 245°C at 0.5mm Hg and a melting point of -25°C . This suggests that it is stable at room temperature. Information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane can be synthesized through a ring-crosslinking polymerization reaction. A common method involves reacting methylphenylchlorosilane with trichloromethylsilane in the presence of a base catalyst . The reaction proceeds as follows:

Reactants: Methylphenylchlorosilane and trichloromethylsilane

Catalyst: Base (e.g., sodium hydroxide)

Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.

Industrial Production Methods

In industrial settings, the production of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert the phenyl groups to other functional groups.

Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

Oxidation: Silanols and siloxanes

Reduction: Various substituted silanes

Substitution: Organosilicon compounds with different organic groups

Comparación Con Compuestos Similares

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane can be compared with other similar organosilicon compounds:

1,1,1-Trimethyl-3,3,5,5,5-pentaphenyltrisiloxane: Similar structure but different substitution pattern.

Methylbis[(methyldi(phenyl)silyl)oxy]phenylsilane: Contains additional phenyl groups and different silicon-oxygen bonding.

Pentaphenyltrimethyltrisiloxane: Another trisiloxane derivative with a different arrangement of phenyl groups.

The uniqueness of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane lies in its specific arrangement of methyl and phenyl groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .

Actividad Biológica

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (commonly referred to as pentaphenyltrisiloxane) is a siloxane compound with significant applications in various fields such as cosmetics, pharmaceuticals, and materials science. Its unique molecular structure, characterized by a combination of phenyl groups and siloxane linkages, contributes to its biological activity and utility.

- Molecular Formula : C33H34O2Si3

- Molecular Weight : 546.88 g/mol

- CAS Number : 3390-61-2

- Physical State : Solid at room temperature

- Melting Point : -25°C

- Boiling Point : 245°C at 0.5 mm Hg

- Density : 1.09 g/mL at 25°C

- Water Solubility : Insoluble

| Property | Value |

|---|---|

| Molecular Formula | C33H34O2Si3 |

| Molecular Weight | 546.88 g/mol |

| Melting Point | -25°C |

| Boiling Point | 245°C (0.5 mm Hg) |

| Density | 1.09 g/mL |

| Water Solubility | Insoluble |

Biological Activity Overview

The biological activity of pentaphenyltrisiloxane is primarily related to its interactions with biological systems and its potential applications in drug delivery and cosmetic formulations.

Antimicrobial Properties

Research indicates that siloxane compounds exhibit antimicrobial activity. The presence of phenyl groups enhances the hydrophobicity of the molecule, which may contribute to its ability to disrupt microbial membranes. Studies have shown that similar siloxanes can inhibit the growth of various bacteria and fungi, suggesting potential applications in preserving cosmetic formulations .

Cytotoxicity and Biocompatibility

Pentaphenyltrisiloxane has been evaluated for cytotoxic effects on human cell lines. In vitro studies suggest that while it exhibits low toxicity at certain concentrations, higher doses may lead to cytotoxicity in specific cell types. This duality makes it a candidate for further investigation in drug delivery systems where controlled release is critical .

Drug Delivery Systems

The compound's unique structure allows it to function as a carrier for hydrophobic drugs. Its ability to form stable emulsions can enhance the bioavailability of poorly soluble drugs. Research has demonstrated that formulations containing pentaphenyltrisiloxane can improve the solubility and absorption rates of active pharmaceutical ingredients (APIs) when tested in vitro .

Study 1: Antimicrobial Efficacy

A study conducted by CD Formulation assessed the antimicrobial properties of various siloxanes, including pentaphenyltrisiloxane. Results indicated a significant reduction in microbial load when incorporated into cosmetic formulations, highlighting its potential as a preservative agent .

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human fibroblast cells, pentaphenyltrisiloxane was tested at varying concentrations. The results showed minimal cytotoxic effects at concentrations below 100 µg/mL but indicated increased cell death at higher concentrations. This suggests a need for careful formulation in therapeutic applications .

Propiedades

IUPAC Name |

methyl-bis[[methyl(diphenyl)silyl]oxy]-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLASVAENYNAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063007 | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3390-61-2, 28855-11-0 | |

| Record name | Trimethylpentaphenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl pentaphenyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028855110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PENTAPHENYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE7ABK56N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.